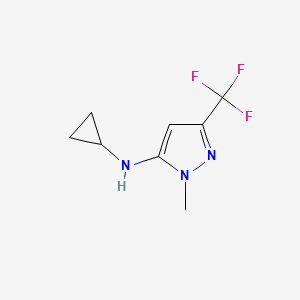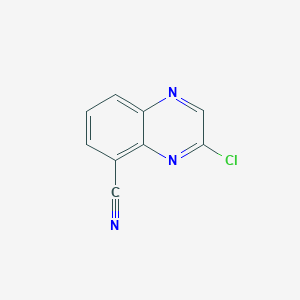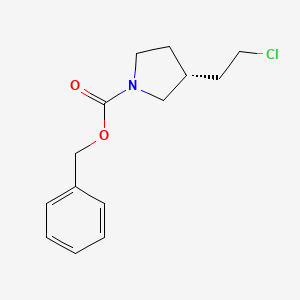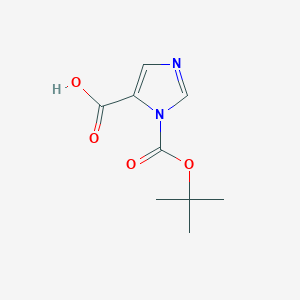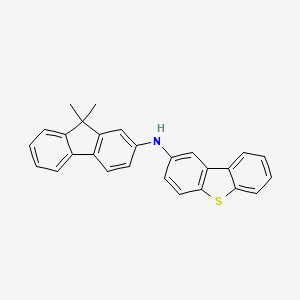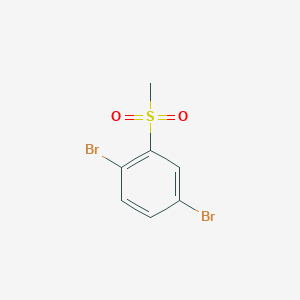
1,4-Dibromo-2-(methylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6Br2O2S It is a derivative of benzene, where two bromine atoms and one methylsulfonyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfonyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-(methylsulfonyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and the methylsulfonyl group influence the reactivity and orientation of further substitutions on the benzene ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromobenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-(methylsulfonyl)benzene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
1,4-Dibromo-2-(methylsulfonyl)benzene is unique due to the presence of both bromine atoms and a methylsulfonyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C7H6Br2O2S |
|---|---|
Molekulargewicht |
314.00 g/mol |
IUPAC-Name |
1,4-dibromo-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6Br2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
KCSCGXXMBZANAS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


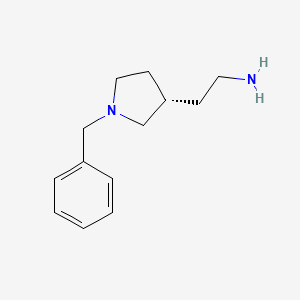
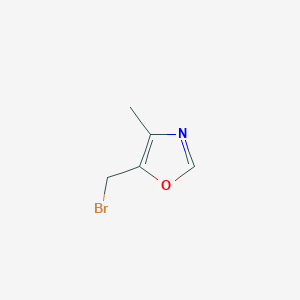
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
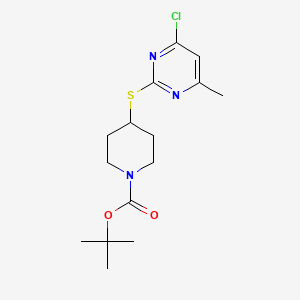
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
